5-Tert-butyl-2-oxo-1,3-oxazolidine-5-carboxylic acid
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Overview
Description
5-Tert-butyl-2-oxo-1,3-oxazolidine-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of tert-butylamine with glyoxylic acid under acidic conditions, followed by cyclization to form the oxazolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-oxo-1,3-oxazolidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
Oxidation: Oxazolidinones
Reduction: Hydroxyl-substituted oxazolidines
Substitution: Various alkyl or aryl-substituted oxazolidines
Scientific Research Applications
5-Tert-butyl-2-oxo-1,3-oxazolidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-oxo-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxazolidine ring structure allows it to form stable complexes with these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: Compounds with a similar oxazolidine ring structure but different substituents.
Oxazoles: Five-membered heterocycles with one oxygen and one nitrogen atom, but with a different arrangement of atoms.
Thiazolidines: Similar to oxazolidines but with a sulfur atom replacing the oxygen atom.
Uniqueness
5-Tert-butyl-2-oxo-1,3-oxazolidine-5-carboxylic acid is unique due to its specific tert-butyl and carboxylic acid substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-tert-butyl-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-7(2,3)8(5(10)11)4-9-6(12)13-8/h4H2,1-3H3,(H,9,12)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNCIFVAIZKBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CNC(=O)O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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